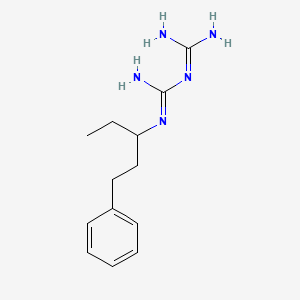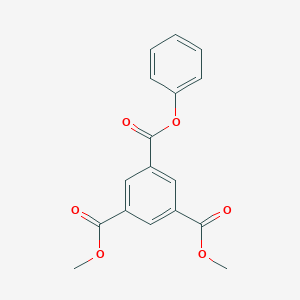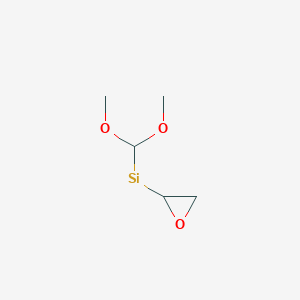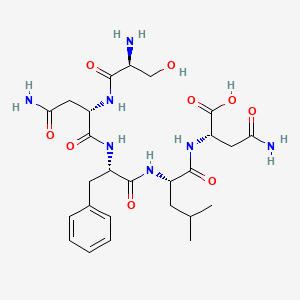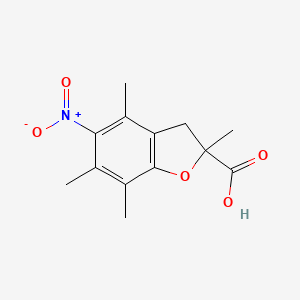
2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a complex organic compound belonging to the benzofuran family. . This compound, with its unique structural features, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by nitration and carboxylation reactions . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis (MWI) has been explored to enhance reaction rates and yields . Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, is being investigated to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Amino derivatives: Formed by the reduction of the nitro group.
Quinones: Formed by the oxidation of the benzofuran ring.
Substituted benzofurans: Formed by electrophilic substitution reactions.
Scientific Research Applications
2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the benzofuran ring can intercalate with DNA, inhibiting DNA replication and transcription . These interactions contribute to the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: Lacks the nitro and carboxylic acid groups.
5-Nitrobenzofuran: Contains a nitro group but lacks the carboxylic acid and additional methyl groups.
Uniqueness: 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to the presence of multiple methyl groups, a nitro group, and a carboxylic acid group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
784163-71-9 |
|---|---|
Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2,4,6,7-tetramethyl-5-nitro-3H-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO5/c1-6-7(2)11-9(8(3)10(6)14(17)18)5-13(4,19-11)12(15)16/h5H2,1-4H3,(H,15,16) |
InChI Key |
TUIZHFANINUNKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CC(O2)(C)C(=O)O)C(=C1[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


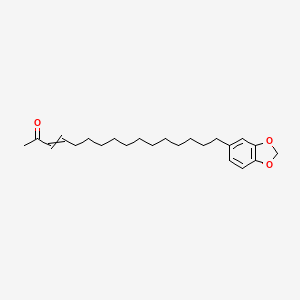
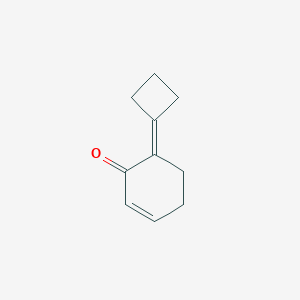
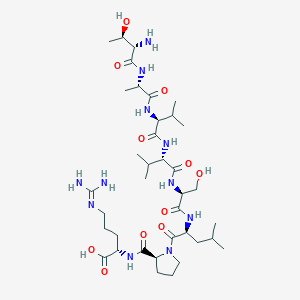
![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
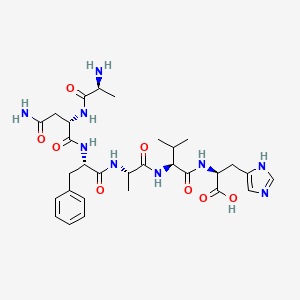

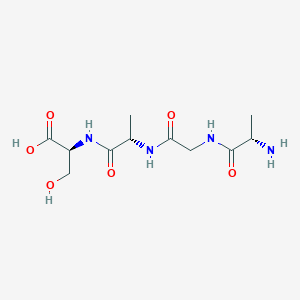
![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)
